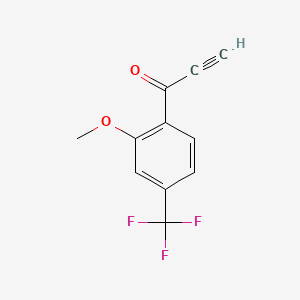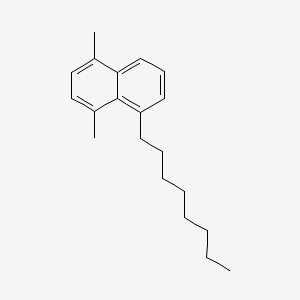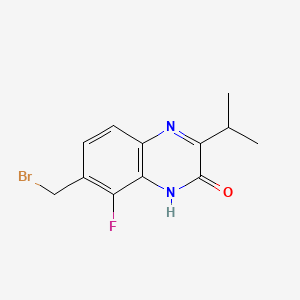
7-(Bromomethyl)-8-fluoro-3-isopropylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a bromomethyl group at the 7th position, a fluorine atom at the 8th position, and an isopropyl group at the 3rd position of the quinoxalinone core. Quinoxalinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone or keto acid.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group present on the quinoxalinone core using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the quinoxalinone core can lead to the formation of dihydroquinoxalinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Substitution Products: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoxalinone derivatives with additional functional groups.
Reduction Products: Dihydroquinoxalinone derivatives.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in the active site of enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or van der Waals interactions with the target. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and pharmacokinetics.
Comparación Con Compuestos Similares
- 7-(Chloromethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone
- 7-(Bromomethyl)-8-chloro-3-(1-methylethyl)-2(1H)-quinoxalinone
- 7-(Bromomethyl)-8-fluoro-3-methyl-2(1H)-quinoxalinone
Comparison:
- 7-(Chloromethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone: The chlorine atom can alter the compound’s reactivity and biological activity compared to the bromine atom.
- 7-(Bromomethyl)-8-chloro-3-(1-methylethyl)-2(1H)-quinoxalinone: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s electronic properties and binding interactions.
- 7-(Bromomethyl)-8-fluoro-3-methyl-2(1H)-quinoxalinone: The absence of the isopropyl group can influence the compound’s lipophilicity and overall pharmacokinetic profile.
These comparisons highlight the unique structural features of 7-(Bromomethyl)-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12BrFN2O |
|---|---|
Peso molecular |
299.14 g/mol |
Nombre IUPAC |
7-(bromomethyl)-8-fluoro-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12BrFN2O/c1-6(2)10-12(17)16-11-8(15-10)4-3-7(5-13)9(11)14/h3-4,6H,5H2,1-2H3,(H,16,17) |
Clave InChI |
GTPAIUYGCBSEHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


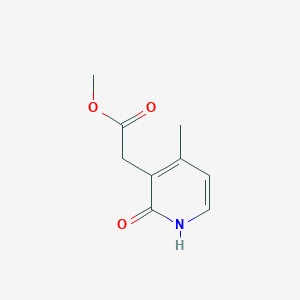
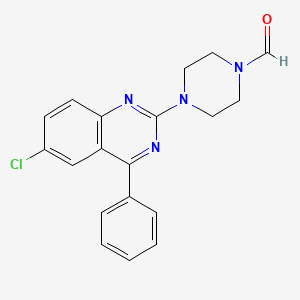
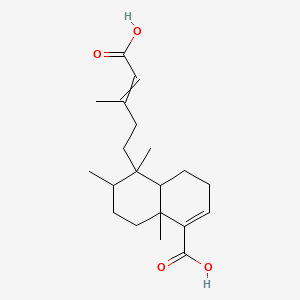
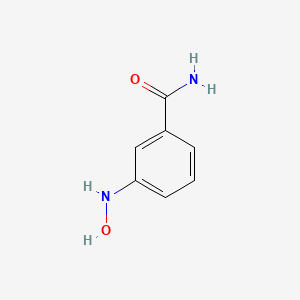
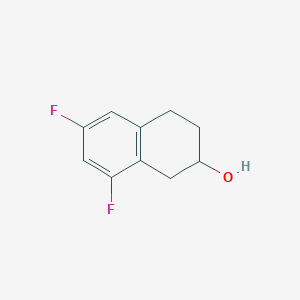
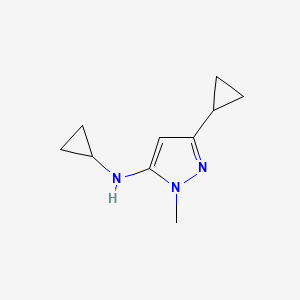
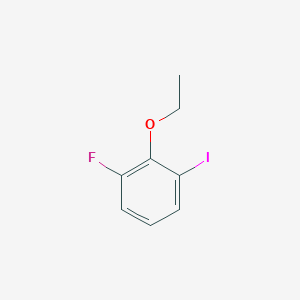
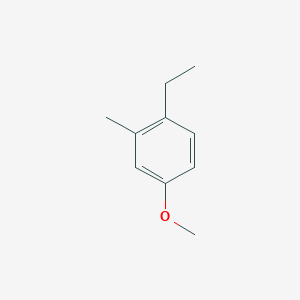
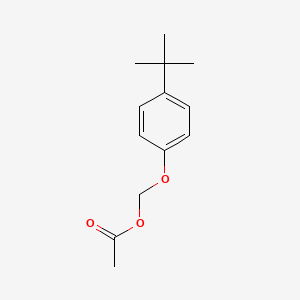
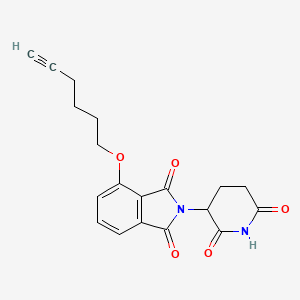
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)
